rugulotrosin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

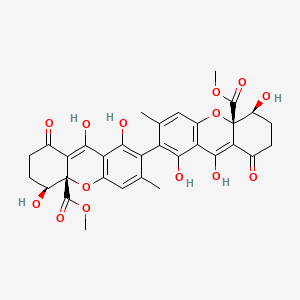

Rugulotrosin A is an axially chiral, dimeric tetrahydroxanthone natural product. It is derived from fungal metabolites and has garnered significant attention due to its complex structure and intriguing biological properties, including anticancer and antibacterial activities .

Preparation Methods

The total synthesis of rugulotrosin A involves a seven-step process. The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage. This method utilizes palladium catalysis with achiral phosphine ligands to achieve highly selective point-to-axial chirality transfer. Single X-ray crystal diffraction data confirm both the atropisomeric configuration and absolute stereochemistry of this compound .

Chemical Reactions Analysis

Rugulotrosin A undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, phosphine ligands, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rugulotrosin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying atropisomerism and axial chirality.

Biology: Its biological properties, such as anticancer and antibacterial activities, make it a valuable compound for biological research.

Medicine: Due to its anticancer properties, this compound is being explored for potential therapeutic applications.

Industry: Its unique structure and properties make it a candidate for various industrial applications, including the development of new materials and catalysts

Mechanism of Action

The mechanism of action of rugulotrosin A involves its interaction with molecular targets and pathways in biological systems. The compound’s axially chiral structure allows it to interact selectively with specific molecular targets, leading to its biological effects. Computational studies have been conducted to rationalize the atropselectivity observed in the key dimerization step .

Comparison with Similar Compounds

Rugulotrosin A is unique due to its axially chiral, dimeric tetrahydroxanthone structure. Similar compounds include:

Secalonic acids: These are also dimeric tetrahydroxanthones with intriguing biological properties.

Rugulotrosin B: A 2,4’-linked congener of this compound.

Gonytolide E: A 2,4’-linked heterodimer.

Gonytolide A: A 4,4’-linked chromone lactone homodimer

These compounds share structural similarities with this compound but differ in their specific linkages and biological properties.

Properties

Molecular Formula |

C32H30O14 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

methyl (4S,4aS)-7-[(5S,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m0/s1 |

InChI Key |

FCBFXINPLHGRFE-WOQPHPHSSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@@]5([C@H](CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CC[C@@H]([C@]6(O2)C(=O)OC)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)

![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)

![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)